Hex-3-enyl propanoate
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Overview
Description
Hex-3-enyl propanoate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester formed from hex-3-en-1-ol and propanoic acid. This compound is known for its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-3-enyl propanoate can be synthesized through the esterification reaction between hex-3-en-1-ol and propanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hex-3-enyl propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hex-3-en-1-ol and propanoic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Hex-3-en-1-ol and propanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Hex-3-enyl propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and interactions with herbivores.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of hex-3-enyl propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing plant defense mechanisms against herbivores. The compound’s effects are mediated through its binding to receptors and activation of downstream signaling pathways .
Comparison with Similar Compounds
Hex-3-enyl propanoate can be compared with other similar esters, such as:
Hexyl propanoate: Similar structure but lacks the double bond in the hexyl chain.
Hex-2-enyl propanoate: Similar structure but with the double bond at a different position.
Hex-3-enyl acetate: Similar structure but with an acetate group instead of a propanoate group.
Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and sensory properties. This makes it particularly valuable in applications requiring specific flavor and fragrance profiles .
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
hex-3-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
LGTLDEUQCOJGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(=O)CC |
Origin of Product |
United States |
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